molecular formula C19H23N3S B10805970 N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide

N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide

Cat. No.: B10805970
M. Wt: 325.5 g/mol
InChI Key: KHYIBZGVCVTATG-UHFFFAOYSA-N
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Description

WAY-300319 is a chemical compound with the molecular formula C19H23N3SThis compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300319 involves the reaction of piperazine with 2-methylphenyl isothiocyanate and 4-methylphenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of WAY-300319 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-300319 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-300319 is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of WAY-300319 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

WAY-300319 can be compared with other similar compounds, such as:

WAY-300319 is unique due to its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research .

Properties

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3S/c1-15-7-9-17(10-8-15)21-11-13-22(14-12-21)19(23)20-18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3,(H,20,23)

InChI Key

KHYIBZGVCVTATG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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